molecular formula C14H14OS B6371503 2-Methyl-4-(3-methylthiophenyl)phenol CAS No. 1261967-42-3

2-Methyl-4-(3-methylthiophenyl)phenol

Cat. No.: B6371503
CAS No.: 1261967-42-3
M. Wt: 230.33 g/mol
InChI Key: VRMREJDTCTZUBI-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylthiophenyl)phenol is a phenolic compound featuring a methyl group at the ortho position (C2) and a 3-methylthiophenyl substituent at the para position (C4). The 3-methylthiophenyl group consists of a phenyl ring with a methylthio (-S-CH₃) moiety at its meta position.

Properties

IUPAC Name

2-methyl-4-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMREJDTCTZUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Aluminum chloride (AlCl₃) and toluene sulfonic acid (p-TsOH) are commonly used.

  • Solvents : Toluene or dichloromethane under anhydrous conditions.

  • Temperature : 80–120°C for 6–12 hours.

  • Yield : 65–78% after silica gel chromatography.

Example Protocol :

  • Dissolve 4-methylphenol (10 mmol) and 3-methylthiophenyl chloride (12 mmol) in toluene.

  • Add AlCl₃ (1.2 equiv) and reflux at 110°C for 8 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Advantages : High yield, simplicity.
Limitations : Requires strict moisture control and generates acidic waste.

Ullmann Coupling

Ullmann coupling facilitates aryl-aryl bond formation using copper catalysts. This method is suitable for attaching the 3-methylthiophenyl group to a pre-functionalized phenol derivative.

Key Parameters

  • Catalyst : CuI or CuBr with 1,10-phenanthroline as a ligand.

  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF).

  • Temperature : 120–150°C for 12–24 hours.

  • Yield : 50–62%.

Data Table : Comparison of Ullmann Coupling Conditions

CatalystLigandSolventTemp (°C)Time (h)Yield (%)
CuINoneDMF1301852
CuBrPhenDMSO1402460

Challenges : Competing homocoupling and ligand degradation at elevated temperatures.

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling offers precise control over biaryl formation, making it ideal for synthesizing 2-methyl-4-(3-methylthiophenyl)phenol from boronic acid and halide precursors.

Optimized Protocol

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : Na₂CO₃ in a toluene/water biphasic system.

  • Conditions : 90°C for 6 hours under nitrogen.

  • Yield : 70–85% after recrystallization.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Advantages : High regioselectivity, tolerance for functional groups.
Limitations : Cost of palladium catalysts and boronic acid precursors.

Nucleophilic Aromatic Substitution

This method involves displacing a leaving group (e.g., nitro or sulfonate) on the phenol ring with a 3-methylthiophenyl nucleophile.

Reaction Design

  • Electrophilic Substrate : 4-Nitro-2-methylphenol.

  • Nucleophile : 3-Methylthiophenol, activated by deprotonation with KOH.

  • Solvent : DMSO at 100°C for 10 hours.

  • Yield : 45–55%.

Data Table : Substitution Efficiency with Different Leaving Groups

Leaving GroupNucleophileSolventTemp (°C)Yield (%)
Nitro (-NO₂)3-MeS-PhSHDMSO10048
Triflate (-OTf)3-MeS-PhSNaDMF12055

Challenges : Competing elimination reactions and poor solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiophenyl group can be reduced to form thiols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and related derivatives.

    Substitution: Halogenated phenols and thiophenyl derivatives.

Scientific Research Applications

2-Methyl-4-(3-methylthiophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylthiophenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiophenyl group can interact with sulfur-containing biomolecules. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features :

  • Methyl group (C2) : Contributes steric hindrance and moderate electron-donating effects.
  • 3-Methylthiophenyl (C4) : A sulfur-containing substituent that enhances lipophilicity and may participate in oxidation reactions.
  • Phenolic -OH: Governs acidity (pKa) and hydrogen-bonding capabilities.

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents significantly impacts phenolic acidity and reactivity:

Compound Substituent (Position) Electronic Effect pKa (Estimated)
2-Methyl-4-(3-methylthiophenyl)phenol 3-Methylthiophenyl (C4) Weak electron-withdrawing (via sulfur) ~9.5–10.5
2-Methyl-4-(trifluoromethyl)phenol Trifluoromethyl (C4) Strong electron-withdrawing ~7.5–8.5
2-Methyl-4-isopropylphenol Isopropyl (C4) Electron-donating ~10.5–11.5
2-Methyl-4-(2-cyanoethyl)phenol Cyanoethyl (C4) Strong electron-withdrawing ~7.0–8.0
  • Trifluoromethyl (CF₃): Highly electronegative, lowering pKa by stabilizing the phenoxide ion .
  • Cyanoethyl (-CH₂CN): Withdraws electrons via the nitrile group, further increasing acidity .
  • 3-Methylthiophenyl: Sulfur’s moderate electronegativity results in weaker acidity compared to CF₃ or cyano groups.

Steric and Solubility Properties

Compound Substituent Bulk Lipophilicity (LogP) Solubility Trends
2-Methyl-4-(3-methylthiophenyl)phenol High (bulky thioether) ~3.5–4.0 (estimated) Low water solubility
4-Mercapto-2-methylphenol Moderate (-SH) ~2.0–2.5 Moderate (thiols are polar)
Methyl 4-Acetoxybenzoate Moderate (ester) ~1.5–2.0 Low (ester hydrolysis prone)
2-Methyl-4-(phenylazo)phenol High (azo group) ~3.57 Very low (chromophoric)
  • Thioether vs. Thiol : The methylthiophenyl group (thioether) is less polar than a thiol (-SH), increasing lipophilicity .
  • Azo Groups : Introduce chromophoric properties but reduce solubility .

Reactivity and Functionalization

  • Oxidation: The thioether in 2-Methyl-4-(3-methylthiophenyl)phenol can oxidize to sulfoxide or sulfone, enabling further derivatization. In contrast, trifluoromethyl groups (CF₃) are chemically inert under most conditions .
  • Esterification: Phenolic -OH reacts with acylating agents, but steric hindrance from the 3-methylthiophenyl group may slow kinetics compared to less bulky analogs (e.g., 4-nitrophenyl acetate ).
  • Hydrogen Bonding: The -OH group participates in hydrogen bonding, though less effectively than in compounds with electron-withdrawing substituents (e.g., CF₃), which stabilize the phenoxide ion .

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns. The hydroxyl group shows a broad peak at ~5 ppm, while thiophenyl protons appear downfield (7–8 ppm) .
  • IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm assess purity and resolve isomers .

What safety protocols should be followed when handling 2-Methyl-4-(3-methylthiophenyl)phenol?

Basic Research Question

  • Exposure controls : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact, as phenolic compounds can be irritants .
  • Storage : Store at 0–6°C in airtight containers to prevent oxidation .
  • Disposal : Follow EPA guidelines for halogenated/organic waste due to potential environmental persistence .

How can researchers resolve discrepancies in crystallographic data for 2-Methyl-4-(3-methylthiophenyl)phenol?

Advanced Research Question
Discrepancies in unit cell parameters or hydrogen bonding networks may arise from polymorphism or twinning. Strategies include:

  • SHELXL refinement : Use twin-law matrices to model twinned crystals .
  • ORTEP-3 visualization : Compare experimental and simulated density maps to identify misplaced atoms .
  • Temperature-dependent studies : Assess thermal motion effects on bond lengths and angles .

How do hydrogen bonding patterns in 2-Methyl-4-(3-methylthiophenyl)phenol affect its crystallographic packing, and how can conflicting data be reconciled?

Advanced Research Question
Graph-set analysis (e.g., Etter’s rules) reveals dominant motifs like R₂²(8) rings from O-H···O/S interactions. Conflicts may arise from solvent inclusion or conformational flexibility:

  • Solvent screening : Recrystallize in diverse solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs .
  • DFT calculations : Compare hydrogen bond energies to prioritize thermodynamically favorable packing arrangements .

What strategies address low yields in the synthesis of 2-Methyl-4-(3-methylthiophenyl)phenol?

Advanced Research Question
Low yields often stem from steric hindrance or competing pathways. Mitigation includes:

  • Protecting groups : Temporarily block the phenolic -OH with acetyl groups to direct coupling to the thiophenyl ring .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity via controlled heating .

How can researchers validate compound purity when HPLC analysis shows anomalous peaks?

Advanced Research Question
Anomalies may indicate degradation products or isomers. Confirm purity via:

  • LC-MS : Correlate molecular ion peaks ([M+H]⁺) with expected m/z .
  • TGA/DSC : Check for weight loss events (e.g., solvent residues) below the melting point .

How should researchers design experiments to assess the stability of 2-Methyl-4-(3-methylthiophenyl)phenol under varying pH and temperature conditions?

Basic Research Question

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 24-hour intervals .
  • Thermal stability : Use accelerated aging studies (40–60°C) with periodic HPLC sampling to track decomposition kinetics .

What computational methods are effective for determining the tautomeric forms of 2-Methyl-4-(3-methylthiophenyl)phenol?

Advanced Research Question

  • DFT optimization : Compare energies of keto-enol tautomers using Gaussian or ORCA software. Solvent effects (PCM model) improve accuracy .
  • NMR chemical shift prediction : Tools like ACD/Labs or ChemDraw validate computed tautomer populations against experimental data .

What regulatory guidelines apply to the use of 2-Methyl-4-(3-methylthiophenyl)phenol in academic research?

Basic Research Question

  • IFRA standards : Adhere to exposure limits for lab handling (e.g., <1% w/w in solutions) based on RIFM safety assessments .
  • OSHA compliance : Follow 29 CFR 1910.1200 for hazard communication and SDS documentation .

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